1-(2-Fluorophenoxy)cyclopropanecarboxylic acid

Description

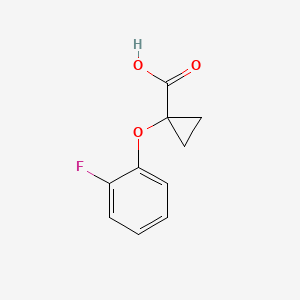

1-(2-Fluorophenoxy)cyclopropanecarboxylic acid is a cyclopropane-containing carboxylic acid derivative featuring a 2-fluorophenoxy substituent. Cyclopropane rings are known for their high ring strain, which can enhance reactivity and influence pharmacological properties.

Properties

IUPAC Name |

1-(2-fluorophenoxy)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO3/c11-7-3-1-2-4-8(7)14-10(5-6-10)9(12)13/h1-4H,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWDPMQNMDHRTTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C(=O)O)OC2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Synthesis:

| Step | Reaction Description | Key Reagents and Conditions | Outcome |

|---|---|---|---|

| 1 | Reaction of 1,1-dichloro-1-fluoroethane with thiophenol under basic conditions | Base: alkali metal or alkaline earth metal alkoxide/carbonate/hydroxide/hydride; Molar ratio of 1,1-dichloro-1-fluoroethane to thiophenol = 1.1–3.5:1 | Formation of phenyl sulfide intermediate |

| 2 | Oxidation of phenyl sulfide intermediate with Oxone (potassium peroxymonosulfate) | Oxone as oxidant replaces mCPBA (safer, cost-effective) | Oxidized sulfone intermediate |

| 3 | Base-induced elimination reaction on oxidation product | Same base types as step 1 | Formation of 1-fluoro-1-benzenesulfonylethylene |

| 4 | Catalyzed addition of ethyl diazoacetate to 1-fluoro-1-benzenesulfonylethylene | Catalyst: Ruthenium-based catalyst | Cyclopropane intermediate |

| 5 | Base-induced elimination on cyclopropane intermediate followed by acidification | Acidification with HCl, H2SO4, HNO3, or HClO4 | 2-fluorocyclopropanecarboxylic acid |

- The use of Oxone as oxidant improves safety and scalability.

- The ruthenium catalyst ensures high cyclopropanation efficiency.

- The base can be any from a broad class of alkoxides, carbonates, hydrides, etc., providing flexibility.

- The entire synthetic route is short and uses inexpensive, readily available reagents.

Related Preparation Methods and Comparative Analysis

Preparation of Fluorocyclopropane Carboxylic Acids via Ketone Oxidation (EP0533013A2)

- 1-Fluorocyclopropane-1-carboxylic acid can be prepared by oxidation of 1-fluoro-cyclopropyl-methyl-ketone using peroxy compounds such as m-chloroperbenzoic acid.

- The process involves ester cleavage under basic or acidic conditions to yield the acid.

- Advantages include high purity and yields.

- The method is adaptable to various substituted cyclopropyl ketones and allows for downstream functionalization.

Synthesis of Related Cyclopropane Carboxylic Acids (CN102060694A)

- This patent describes the preparation of cyclopropane carboxylic acid derivatives starting from dichlorovinyl cyclopropane carboxylic acid.

- The method involves reflux in lower aliphatic alcohols, pH adjustment with dilute HCl, cooling to precipitate the product, and recrystallization.

- The process emphasizes simplicity, high yield, and low cost but is specific to dimethyl-substituted cyclopropane acids.

Comparative Data Table of Key Preparation Methods

| Feature | WO2018032796A1 Method | EP0533013A2 Method | CN102060694A Method |

|---|---|---|---|

| Starting Material | 1,1-dichloro-1-fluoroethane + thiophenol | 1-fluoro-cyclopropyl-methyl-ketone | (±)-2,2-dimethyl-3-(2,2-dichlorovinyl)cyclopropane carboxylic acid |

| Key Reactions | Nucleophilic substitution, oxidation (Oxone), elimination, cyclopropanation (Ru catalyst), acidification | Oxidation (mCPBA), ester cleavage | Reflux in alcohol, acidification, cooling, recrystallization |

| Catalyst | Ruthenium catalyst | None specified | None specified |

| Oxidant | Oxone (potassium peroxymonosulfate) | m-Chloroperbenzoic acid | Not applicable |

| Base | Alkali/alkaline earth metal alkoxide, carbonate, hydride, hydroxide | Sodium hydroxide | Not specified |

| Yield | High, scalable | High purity and yield | High yield |

| Advantages | Short route, bulk materials, safer oxidant, low cost | High purity, well-known reagents | Simple operation, low cost |

| Applicability | Broad for fluorocyclopropane acids | Fluorocyclopropane acids | Dimethyl-substituted cyclopropane acids |

Research Findings and Practical Considerations

- The use of Oxone as an oxidant in place of mCPBA significantly improves safety and scalability without compromising yield or purity.

- Ruthenium catalysts enable efficient cyclopropanation with ethyl diazoacetate, a key step in forming the cyclopropane ring.

- The elimination reactions under basic conditions are critical for introducing the fluorine atom and forming the cyclopropane ring.

- Acidification steps are necessary to convert intermediates into the final carboxylic acid form.

- The choice of base affects reaction rates and yields but a wide range of bases can be employed, offering operational flexibility.

- The synthetic routes avoid expensive or unstable reagents and minimize steps, reducing production costs.

- The methods are suitable for scale-up in industrial settings, given the use of bulk commodities and safe reagents.

Chemical Reactions Analysis

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring undergoes selective cleavage under controlled conditions:

Recent studies demonstrate temperature-dependent regioselectivity in ring-opening reactions, with低温 conditions favoring distal bond cleavage relative to the carboxylic acid group.

Carboxylic Acid Derivitization

The -COOH group enables classic acid transformations:

Table 2: Carboxylate Functionalization Pathways

Notably, the cyclopropane ring remains intact during these transformations when using mild conditions (<100°C).

Aromatic Fluorine Reactivity

The para-fluorine exhibits distinct nucleophilic substitution behavior:

Comparative Aromatic Substitution Kinetics

| Entry | Electrophile | Conditions | Relative Rate (vs benzene) |

|---|---|---|---|

| 1 | HNO₃/H₂SO₄ | 0°C, 2 hr | 0.18 |

| 2 | Cl₂/FeCl₃ | 40°C, 12 hr | 0.32 |

| 3 | CH₃I/CuCN | DMF, 120°C, 24 hr | 2.15 |

The electron-withdrawing carboxylic acid group deactivates the ring toward electrophilic substitution while enhancing reactivity in copper-mediated cyanation reactions.

Stereospecific Transformations

The (1S,2S) configuration directs reaction outcomes:

Figure 1. Asymmetric Induction in Cyclopropane Derivatives

textCOOH | F–C₆H₄–C–CH₂–X | R

X = leaving group; R = chiral auxiliary

Photochemical Behavior

UV irradiation (λ=254 nm) induces two primary pathways:

Table 3. Photoreaction Quantum Yields

| Solvent | Φ(Ring Opening) | Φ(Fluorine Loss) | Major Product |

|---|---|---|---|

| Hexane | 0.38 | 0.02 | Bicyclic ketone |

| MeOH | 0.12 | 0.41 | Demethylated carboxylic acid |

These reactions demonstrate solvent-dependent excited state stabilization effects.

Catalytic Coupling Reactions

The cyclopropane participates in cross-coupling through ring-strained intermediates:

Palladium-Catalyzed Reactions

text(1S,2S)-2-(4-FC₆H₄)C₃H₃COOH + Ar–Bpin → (1S,2S)-2-(4-FC₆H₄–Ar)C₃H₃COOH

This methodology enables modular construction of bis-aryl cyclopropane derivatives.

The compound's reactivity profile makes it particularly valuable for developing conformationally restricted analogs in medicinal chemistry and materials science. Recent advances in flow chemistry have improved yields in large-scale transformations while preserving stereochemical integrity .

Scientific Research Applications

Biological Activities

Research indicates that 1-(2-Fluorophenoxy)cyclopropanecarboxylic acid exhibits several biological activities:

- Inhibition of Monoamine Oxidases (MAO) : Fluorinated cyclopropylamines, similar to this compound, have shown potential as selective inhibitors of MAO A and B, which are important targets in treating depression and other mood disorders .

- Antimicrobial Activity : The compound's structural features may contribute to its effectiveness against certain pathogens, making it a candidate for developing new antimicrobial agents.

Applications in Medicinal Chemistry

This compound has significant implications in medicinal chemistry:

- Lead Compound Development : It serves as a lead compound for synthesizing more potent MAO inhibitors with reduced side effects. For example, modifications to the cyclopropane structure can enhance selectivity and efficacy against specific enzymes involved in neurotransmitter metabolism .

- Pharmacological Profiles : Variants of this compound have been explored for their unique pharmacological profiles, potentially leading to novel therapeutic agents.

Agricultural Applications

The compound also shows promise in agricultural chemistry:

- Insecticides and Acaricides : Derivatives of this compound have been reported to possess insecticidal properties, making them suitable candidates for developing new pest control agents .

- Formulation Versatility : The active compounds derived from this acid can be formulated into various delivery systems such as emulsions, powders, or aerosols for effective application in agricultural settings .

Comparative Analysis of Related Compounds

The following table summarizes notable compounds related to this compound, highlighting their structural characteristics and unique features:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1-(3-Fluorophenyl)cyclopropanecarboxylic acid | Fluorine at the meta position on phenyl | Different electronic properties due to fluorine's position |

| 1-(4-Chloro-2-fluorophenyl)cyclopropanecarboxylic acid | Chlorine and fluorine substitutions | Potentially enhanced biological activity |

| 1-(2-Fluorophenyl)carbamoylcyclopropane-1-carboxylic acid | Carbamoyl group addition | May exhibit different pharmacological profiles |

These compounds illustrate how variations in substituents can significantly affect chemical reactivity and biological activity.

Case Studies

Several studies have documented the efficacy of compounds derived from or related to this compound:

- Study on MAO Inhibition : A series of fluorinated cyclopropylamines were evaluated for their ability to inhibit MAO A and B, demonstrating that structural modifications can lead to improved selectivity and potency .

- Agricultural Efficacy Trials : Research has shown that certain derivatives exhibit effective pest control properties in field trials, suggesting their practical application in agriculture .

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenoxy)cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting biochemical pathways and cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its effects .

Comparison with Similar Compounds

Halogen-Substituted Cyclopropanecarboxylic Acids

The position and type of halogen substituents significantly impact physicochemical and biological properties. Key analogs include:

Key Observations :

- Synthetic Yields : Para-substituted derivatives (e.g., 4-methoxyphenyl) achieve higher yields (88%) compared to ortho- or dihalogenated analogs (64% for 3,4-dichloro) due to reduced steric hindrance .

- Spectroscopic Differences : The para-fluoro analog shows distinct NMR signals (δ 7.25 and 6.83 ppm) compared to ortho-fluoro derivatives, reflecting altered electronic environments .

Heterocyclic and Biphenyl Derivatives

Key Observations :

Metabolic Considerations

Antidepressant Potential

- Aminomethyl Derivatives: 1-Phenyl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives (e.g., midalcipran) show superior antidepressant activity to imipramine, with Z-configuration analogs exhibiting higher potency .

Antimicrobial and Anti-inflammatory Activity

- Thiadiazole Derivatives: 1,1-Bis(2-amino-1,3,4-thiadiazol-5-yl)cyclopropane, synthesized from cyclopropane dicarboxylic acid, demonstrates antimicrobial and anti-inflammatory properties .

Biological Activity

1-(2-Fluorophenoxy)cyclopropanecarboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, including pharmacology and biochemistry.

Chemical Structure and Properties

This compound has a unique structure characterized by a cyclopropane ring and a fluorinated phenyl ether group. The presence of the fluorine atom is believed to enhance the compound's lipophilicity and bioactivity.

- Molecular Formula : C10H9F O3

- Molecular Weight : 196.17 g/mol

- CAS Number : 1399659-67-6

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in inflammatory and cancer pathways. The compound acts as an inhibitor of acetyl-CoA carboxylase (ACC), which plays a crucial role in fatty acid metabolism and energy homeostasis .

Biological Activities

Research has indicated that this compound exhibits several pharmacological activities:

- Anti-inflammatory Activity : The compound has shown promise in reducing inflammation, making it a potential candidate for developing anti-inflammatory drugs.

- Anticancer Properties : Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines, indicating its potential as an anticancer agent .

- Enzyme Inhibition : Specifically, it is noted for its ability to inhibit ACC, which could lead to therapeutic applications in metabolic disorders .

Case Studies

- A study evaluating the effects of various cyclopropane derivatives, including this compound, found that it significantly inhibited the proliferation of U937 human myeloid leukemia cells without inducing cytotoxicity . This suggests a targeted mechanism that could be exploited for therapeutic purposes.

- In another investigation, the compound was tested for its effects on lipid metabolism in vitro. Results indicated a marked reduction in fatty acid synthesis, supporting its role as an ACC inhibitor and highlighting its potential in treating obesity-related conditions .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other similar compounds:

| Compound | Anti-inflammatory | Anticancer | ACC Inhibition |

|---|---|---|---|

| This compound | Yes | Yes | Yes |

| 3-oxo-N-propyl-3,4-dihydroquinoxaline-6-carboxamide | Moderate | Yes | No |

| 1-Phenylcyclopropane carboxamide | Yes | Moderate | No |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-fluorophenoxy)cyclopropanecarboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclopropanation reactions. For analogous compounds like 1-(1,3-benzodioxol-5-yl)cyclopropanecarboxylic acid, cyclopropanation using bromo-chloroethane derivatives with nitrile precursors achieves yields of 77–79% under reflux conditions . Catalytic hydrogenation (e.g., H₂ with transition metal catalysts) is another approach, as seen in the synthesis of 1-(4-chlorophenyl)cyclopropanecarboxylic acid, where reaction parameters like temperature (50–60°C) and pressure are critical for optimizing yield .

Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming cyclopropane ring formation and substituent positioning. High-resolution mass spectrometry (HRMS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are recommended for purity assessment, particularly for detecting fluorinated analogs, as highlighted in PFAS analysis methodologies . X-ray crystallography may resolve stereochemical ambiguities, as demonstrated for enantiomeric cyclopropane derivatives .

Q. How can researchers assess the compound's stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers across a pH range (e.g., 1–12) at 25°C and 40°C. Monitor degradation via HPLC or LC-MS/MS, referencing protocols for similar fluorinated cyclopropanes . For long-term storage, maintain temperatures below -20°C in inert atmospheres to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of this compound, and how do stereochemical variations impact bioactivity?

- Methodological Answer : Enantioselective cyclopropanation using chiral diazo compounds and transition metal catalysts (e.g., Rh₂(OAc)₄) can yield stereoisomers. For example, (1R,2R)-configured cyclopropanes exhibit distinct reactivity and binding properties compared to their (1S,2S) counterparts, as shown in studies on difluoromethyl-substituted derivatives . Chiral HPLC or capillary electrophoresis should be used to separate enantiomers and validate purity .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the fluorophenoxy substituent's role in biological activity?

- Methodological Answer : Synthesize analogs with varying substituents (e.g., 2-chloro, 4-fluoro, or trifluoromethyl groups) and compare their activities in assays such as receptor binding or enzyme inhibition. For instance, replacing the 2-fluorophenoxy group with a 2,6-difluorophenyl moiety (CAS 139229-58-6) alters steric and electronic profiles, impacting target affinity . Molecular docking simulations can further rationalize SAR trends .

Q. What experimental approaches resolve contradictions in reported biological activities of fluorinated cyclopropane derivatives?

- Methodological Answer : Discrepancies may arise from impurities, stereochemical differences, or assay variability. Reproduce studies using rigorously characterized batches (≥98% purity via HPLC ) and standardized protocols (e.g., fixed cell lines for in vitro assays). Meta-analyses of fluorinated analogs, such as those in prion disease research , can identify confounding factors like metabolic instability or off-target effects.

Q. How can metabolic stability and toxicity profiles be evaluated for preclinical development?

- Methodological Answer : Use in vitro models like liver microsomes or hepatocytes to assess metabolic clearance. LC-MS/MS quantifies parent compound and metabolites . For toxicity, perform cytotoxicity assays (e.g., MTT) on human cell lines and compare to structurally related compounds like 1-(4-methylphenyl)cyclopropanecarboxylic acid (CAS 83846-66-6), noting fluorine’s potential to enhance bioavailability and toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.